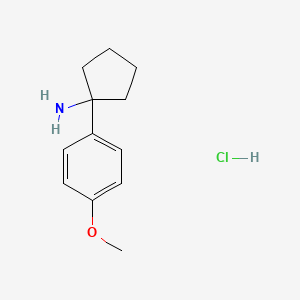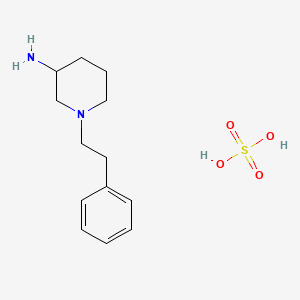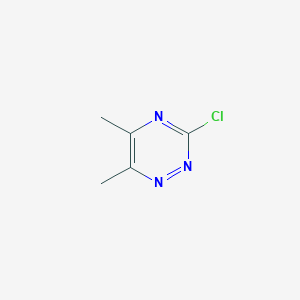![molecular formula C9H10N2O B1419779 (3-甲基咪唑并[1,2-a]吡啶-2-基)甲醇 CAS No. 668275-46-5](/img/structure/B1419779.png)
(3-甲基咪唑并[1,2-a]吡啶-2-基)甲醇
描述
“(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 668275-46-5 and a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol”, has been well studied in the past decade . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A copper-catalyzed coupling reaction has been reported for the synthesis of imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The InChI code for “(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is 1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Physical And Chemical Properties Analysis
“(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 162.19 .
科学研究应用
Antibacterial Applications
Imidazo[1,2-a]pyridines have been studied for their antibacterial properties. They can be used to develop new antibacterial agents due to their ability to interact with bacterial cell components and inhibit growth .
Antifungal Applications
These compounds also show promise as antifungal agents. Their chemical structure allows them to target fungal cells selectively, providing a pathway for the development of antifungal drugs .
Antiviral Applications
Research has indicated that imidazo[1,2-a]pyridine derivatives can be effective against viral infections. They may interfere with viral replication or assembly, which makes them candidates for antiviral drug development .
Anti-inflammatory Applications
The anti-inflammatory potential of imidazo[1,2-a]pyridines is another area of interest. They may modulate inflammatory pathways in the body, which could be beneficial in treating various inflammatory disorders .
Cancer Treatment
Some studies have proposed using imidazo[1,2-a]pyridine derivatives for cancer treatment. They might work by inhibiting cancer cell proliferation or inducing apoptosis in cancerous cells .
Alzheimer’s Disease Treatment
There is also interest in using imidazo[1,2-a]pyridine derivatives to treat Alzheimer’s disease. They may impact the biochemical pathways involved in the disease’s progression .
Tuberculosis Treatment
Specifically, some imidazo[1,2-a]pyridine analogues have shown efficacy in reducing bacterial load in tuberculosis (TB) models. This suggests potential applications in developing TB treatments .
安全和危害
未来方向
属性
IUPAC Name |
(3-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDTKSEXKBTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)


![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)



![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)





![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)